molecular formula C15H14FNO3S B2858625 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1024685-28-6

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Cat. No.: B2858625
CAS No.: 1024685-28-6
M. Wt: 307.34
InChI Key: FQYXAANDOIMSLS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is an organic compound that features a fluorophenyl group, a thienylmethyl group, and a butanoic acid backbone

Scientific Research Applications

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Fluorophenibut acts as a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

Safety and Hazards

4-Fluorophenibut is a prohibited substance in Lithuania and Hungary .

Future Directions

As 4-Fluorophenibut was never marketed , it’s unclear what future directions might be taken with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Thienylmethyl Addition: The fluorophenyl intermediate is then reacted with a thienylmethylamine derivative under controlled conditions to introduce the thienylmethyl group.

    Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
  • 4-(4-Methylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
  • 4-(4-Ethylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Uniqueness

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXAANDOIMSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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